molecular formula C16H11FO3 B3042190 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin CAS No. 527751-35-5

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin

Cat. No.: B3042190
CAS No.: 527751-35-5
M. Wt: 270.25 g/mol
InChI Key: FFQJZDHNXHPJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin is a fluorinated coumarin derivative characterized by a 4-methyl group at position 4, a 4-hydroxyphenyl substituent at position 3, and a fluorine atom at position 5. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which are modulated by substituent positions and electronic effects .

Properties

IUPAC Name

6-fluoro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJZDHNXHPJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 4-methylcoumarin, and a fluorinating agent.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-methylcoumarin in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that coumarin derivatives possess antimicrobial effects against various pathogens. For instance, compounds similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects against cancer cell lines. Research indicates that fluorinated coumarins can inhibit the growth of cancer cells such as A431 (epidermoid carcinoma) and A549 (lung adenocarcinoma), with varying degrees of potency depending on the substituents present .

Medicinal Applications

The compound is being explored for its potential use in drug development:

  • Therapeutic Agents : Due to its biological activity, it is considered a candidate for developing new therapeutic agents targeting specific diseases .
  • Fluorescent Dyes : Its photophysical properties make it suitable for use in fluorescent dyes and sensors, which are valuable in biomedical imaging and diagnostics .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various coumarin derivatives against resistant bacterial strains. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity compared to standard antibiotics .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that certain derivatives of this compound showed significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of coumarins are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Spectral Data (NMR, IR) Biological Activity (Highlight)
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin 6-F, 3-(4-OH-Ph), 4-CH₃ C₁₆H₁₁FO₃ δ 6.14 (C-3 proton, $^1$H NMR); IR: 1699 cm⁻¹ (C=O) Pending specific data; inferred enhanced stability due to F
7-Hydroxy-4-methylcoumarin 7-OH, 4-CH₃ C₁₀H₈O₃ δ 166.75 ($^{13}$C NMR); IR: 3157–3500 cm⁻¹ (O-H) Antioxidant activity (IC₅₀ ~17.5 µM for AA-induced platelet aggregation)
7,8-Dihydroxy-4-methylcoumarin 7-OH, 8-OH, 4-CH₃ C₁₀H₈O₄ Not reported Strong suppression of neutrophil oxidative metabolism (IC₅₀ <10 µM)
6-Ethoxy-3-(4-hydroxyphenyl)-4-methylcoumarin 6-OCH₂CH₃, 3-(4-OH-Ph), 4-CH₃ C₁₈H₁₆O₄ δ 172.0 ($^{13}$C NMR for COOH) Reduced metabolic stability compared to F-substituted analogs
3-(4-Ethoxyphenyl)-6-fluoro-4-methylcoumarin 3-(4-OCH₂CH₃-Ph), 6-F, 4-CH₃ C₁₈H₁₅FO₃ δ 160.56 ($^{13}$C NMR for C=O) Neuroleptic properties (inferred from fluorinated benzo[d]isoxazole analogs)

Key Observations :

  • Fluorine vs.
  • Substituent Position : 7,8-Dihydroxy-4-methylcoumarin shows superior inhibition of neutrophil oxidative metabolism (IC₅₀ <10 µM) compared to 5,7-dihydroxy derivatives (IC₅₀ ~20 µM) .
  • 4-Methyl Group : The 4-methyl group in all analogs contributes to lipophilicity, aiding membrane permeability .
Anti-Inflammatory and Antioxidant Effects
  • This compound : Expected to inhibit protein kinase C (PKC) pathways due to structural similarity to 7,8-dihydroxy-4-methylcoumarin, which suppresses neutrophil oxidative metabolism .
  • 7-Hydroxy-4-methylcoumarin : Scavenges hypochlorous acid (HOCl) effectively (IC₅₀ ~15 µM), surpassing catechol-substituted analogs .
  • Diacetoxy Derivatives : Show reduced activity compared to hydroxylated counterparts, highlighting the importance of free hydroxyl groups .
Anticancer Potential

Fluorine substitution may enhance cytotoxicity by improving DNA intercalation or topoisomerase inhibition.

Biological Activity

6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article delves into its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H13F1O3
  • CAS Number : 527751

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Studies indicate that coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study showed that fluorinated coumarins demonstrated enhanced cytotoxic effects against A431 and A375 cancer cell lines, with some derivatives achieving up to 69.9% cytotoxicity at 100 µM concentration .
    • The introduction of fluorine atoms in the structure appears to enhance the anticancer activity, likely due to increased lipophilicity and altered interaction with cellular targets.
  • Antimicrobial Properties :
    • Coumarins are recognized for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
    • The structure-activity relationship (SAR) suggests that modifications at specific positions on the coumarin ring can lead to significant variations in antimicrobial potency .
  • Enzyme Inhibition :
    • Coumarins have been studied for their ability to inhibit various enzymes, including tyrosinase and cyclooxygenase. The presence of hydroxyl groups in the structure enhances their ability to act as enzyme inhibitors, which is crucial for their pharmacological effects .

Cytotoxicity Studies

A recent study assessed the cytotoxic effects of several coumarin derivatives, including this compound, on human cancer cell lines. The findings are summarized in Table 1.

CompoundCell LineCytotoxicity (%) at 100 µM
This compoundA43158.1
Fluorinated Coumarin DerivativeA37569.9
Non-fluorinated CoumarinA54936.4

Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives was evaluated using disc diffusion methods against various bacterial strains, as shown in Table 2.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Fluorinated CoumarinsMethicillin-resistant S. aureus12
Non-fluorinated CoumarinsEscherichia coli10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.